molecular formula C10H16N2O B13735724 (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone CAS No. 350509-30-7

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone

Cat. No.: B13735724
CAS No.: 350509-30-7
M. Wt: 180.25 g/mol
InChI Key: FUEQFFCZAGYXHW-UHFFFAOYSA-N
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Description

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopentene ring and a piperazine ring connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone typically involves the reaction of cyclopent-2-en-1-one with piperazine in the presence of a suitable catalyst. One common method involves the use of lithium carbonate as a base to facilitate the elimination of α-bromo-cyclopentanone, followed by the addition of piperazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving controlled temperatures and pressures to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is unique due to its combination of a cyclopentene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

350509-30-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclopent-2-en-1-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1,3,9,11H,2,4-8H2

InChI Key

FUEQFFCZAGYXHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C(=O)N2CCNCC2

Origin of Product

United States

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